

Crystal Structure Analysis of 1,3-Disubstituted Imidazolium Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium salts are a class of organic compounds that have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Their utility as precursors to N-heterocyclic carbenes (NHCs) makes them valuable as ligands for stable metal complexes. This guide provides a detailed technical overview of the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, with a specific focus on providing a representative analysis based on the available data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, a close analogue of **1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride**. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of a wide range of related compounds.

Experimental Protocols

Synthesis of 1,3-Bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

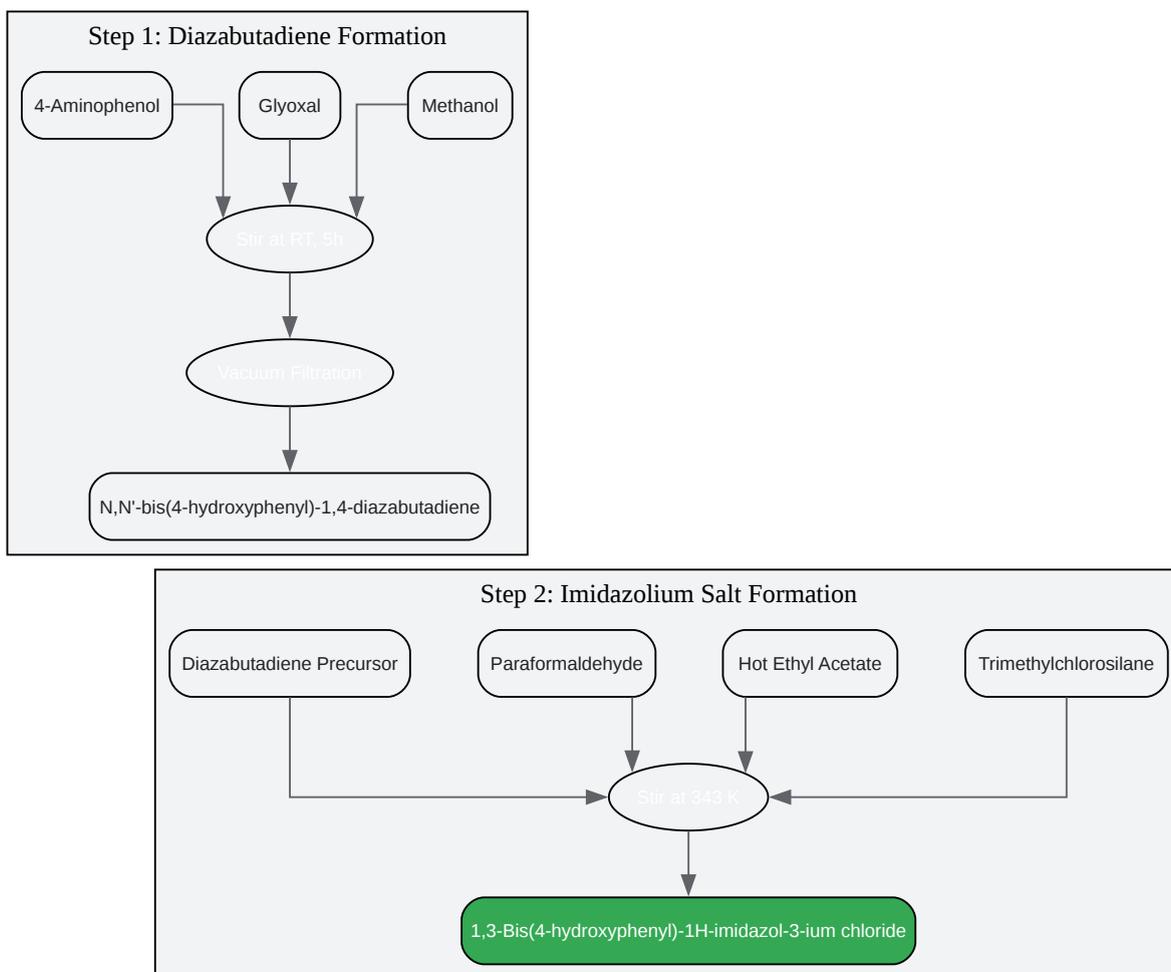
The synthesis of the title compound is achieved through a two-step process, which is a common strategy for the preparation of such imidazolium salts.^{[1][2][3]}

Step 1: Synthesis of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene

- 4-Aminophenol (7 mmol) is dissolved in 15 ml of methanol in a round-bottomed flask with stirring until complete dissolution.
- A 40 wt. % aqueous solution of glyoxal (3 mmol) is added to the reaction mixture.
- The mixture is stirred at room temperature for 5 hours, during which a brown precipitate forms.
- The solid product is isolated by vacuum filtration and washed with cold methanol.

Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

- Ethyl acetate (10 ml) is pre-heated to 343 K.
- The N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and paraformaldehyde (1.2 mmol) are added to the hot solvent.
- The mixture is stirred until the paraformaldehyde has completely dissolved.
- A solution of trimethylchlorosilane (1.2 mmol) in ethyl acetate (0.15 ml) is added dropwise over 5 minutes with continuous stirring to facilitate the ring closure and formation of the imidazolium salt.



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Caption: Synthetic pathway for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.

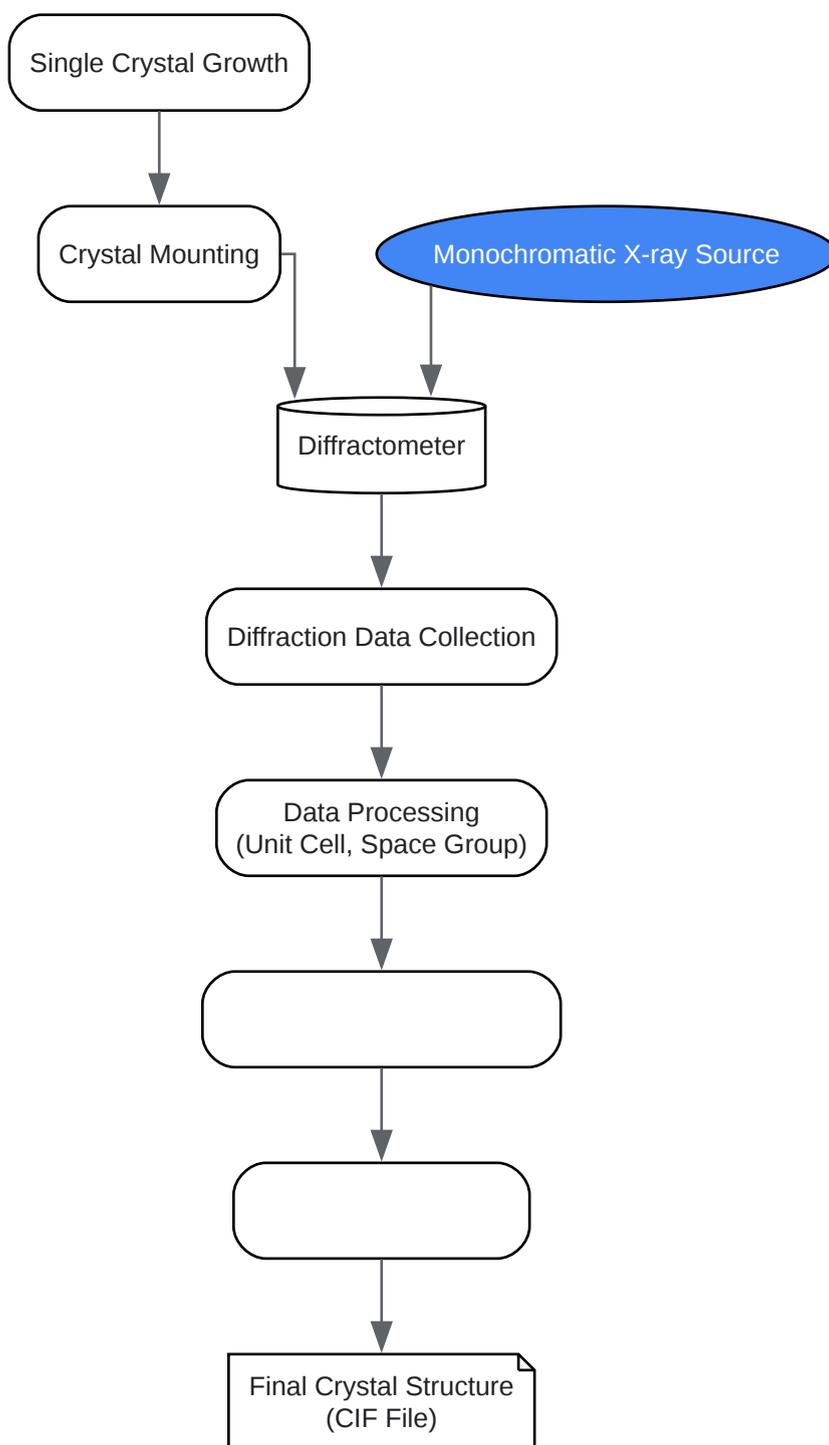
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable crystal is mounted on a diffractometer. Data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride was collected on a Bruker SMART APEXII CCD diffractometer.^[4] The data collection involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern at various crystal orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F^2 . All hydrogen atoms are typically located in difference Fourier maps and refined isotropically.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Presentation

The crystallographic data and refinement details for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride are summarized in the tables below. This format allows for a clear and concise presentation of the key structural parameters.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	$C_{15}H_{13}N_2O_2^+ \cdot Cl^-$
Formula weight	292.73
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	$P2_1/n$
Unit cell dimensions	$a = 11.231(2)$ Å, $\alpha = 90^\circ$ $b = 10.134(2)$ Å, $\beta = 98.78(3)^\circ$ $c = 12.592(3)$ Å, $\gamma = 90^\circ$
Volume	$1417.8(5)$ Å ³
Z	4
Density (calculated)	1.372 Mg/m ³
Absorption coefficient	0.278 mm ⁻¹
F(000)	616
Crystal size	0.20 x 0.10 x 0.05 mm
Theta range for data collection	2.58 to 27.50°
Index ranges	$-14 \leq h \leq 14$, $-13 \leq k \leq 13$, $-16 \leq l \leq 16$
Reflections collected	13038
Independent reflections	3244 [R(int) = 0.0444]
Completeness to theta = 25.242°	99.9 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3244 / 0 / 184
Goodness-of-fit on F ²	1.041
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0415, wR2 = 0.0984
R indices (all data)	R1 = 0.0573, wR2 = 0.1068

Largest diff. peak and hole 0.291 and -0.283 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

Bond	Length (Å)	Angle	Degrees (°)
N1—C1	1.328(3)	C1—N1—C2	109.1(2)
N1—C2	1.389(3)	C1—N1—C4	125.7(2)
N2—C1	1.332(3)	C2—N1—C4	125.2(2)
N2—C3	1.387(3)	C1—N2—C3	109.2(2)
N1—C4	1.442(3)	C1—N2—C10	125.4(2)
N2—C10	1.441(3)	C3—N2—C10	125.4(2)
C2—C3	1.338(4)	N1—C1—N2	109.2(2)
O1—C7	1.369(3)	N1—C2—C3	106.2(2)
O2—C13	1.370(3)	N2—C3—C2	106.3(2)

Structural Commentary

The crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride reveals a central planar imidazolium ring.[2][3] The two 4-hydroxyphenyl substituents are twisted out of the plane of the imidazolium ring, with dihedral angles of 55.27(7)° and 48.85(11)°.[1][2][3]

The supramolecular architecture is dominated by hydrogen bonding. O—H...Cl hydrogen bonds link the hydroxyl groups and the chloride anions of adjacent molecules.[2] These interactions, along with π–π stacking between the phenolic rings, contribute to the overall stability of the crystal lattice.[1][2] The interplanar distances for the π–π stacking are 3.560(3) Å and 3.778(3) Å.[1][2]

Conclusion

This technical guide has outlined the essential experimental protocols and data presentation standards for the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, using 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride as a detailed example. The synthesis involves a two-step procedure, and the structure is elucidated using single-crystal X-ray diffraction. The resulting data, including unit cell parameters, bond lengths, and angles, provide a comprehensive understanding of the molecular and supramolecular structure. This information is crucial for researchers in materials science and drug development, as the structural features of these compounds directly influence their physical and biological properties. While specific crystallographic data for **1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride** is not publicly available, the methodologies described here provide a robust framework for its future analysis.

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- To cite this document: BenchChem. [Crystal Structure Analysis of 1,3-Disubstituted Imidazolium Chlorides: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123440#crystal-structure-analysis-of-1-3-bis-4-chlorophenyl-1h-imidazol-3-ium-chloride]

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